molecular formula C5H4N6 B2628064 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine CAS No. 92306-69-9

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine

Cat. No. B2628064
CAS RN: 92306-69-9
M. Wt: 148.129
InChI Key: TYYLJWSPZRCEFT-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-Tetrazol-5-yl)pyrimidine is a compound with the CAS Number: 92306-69-9. It has a molecular weight of 148.13 and its IUPAC name is 4-(1H-tetraazol-5-yl)pyrimidine . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .


Molecular Structure Analysis

The InChI Code for 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is 1S/C5H4N6/c1-2-6-3-7-4(1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) . The structure of the compound is determined by the distribution of the HOMO and LUMO. The HOMO is distributed on the pyrazine and tetrazole rings, while the LUMO is mainly distributed on the pyrazine ring .


Physical And Chemical Properties Analysis

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is a solid compound stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 148.13 .

Safety and Hazards

The safety information for 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine includes several hazard statements such as H315-H319-H228 . Precautionary statements include P240-P210-P241-P264-P280-P302+P352-P370+P378-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Future Directions

Tetrazole-based molecules have numerous bridging coordination modes which afford great synthetic possibilities for the preparation of porous metal-tetrazolate architectures for many applications, such as carbon capture . Future research could explore the potential of 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine in these applications.

properties

IUPAC Name

4-(2H-tetrazol-5-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6/c1-2-6-3-7-4(1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYLJWSPZRCEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine

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